molecular formula C20H23N3O2S B6449803 2-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole CAS No. 2549018-64-4

2-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole

Cat. No. B6449803
CAS RN: 2549018-64-4
M. Wt: 369.5 g/mol
InChI Key: UOWUEJMYFBKVFT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a cyclopropane ring, a pyrrole ring, and a thiazole ring. The presence of these rings suggests that the compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure could be confirmed using techniques such as FTIR, NMR spectroscopy, and single crystal X-ray analysis .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the cyclopropane ring could undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as melting point, boiling point, solubility, and stability could be determined experimentally .

Scientific Research Applications

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its biological activity, given the presence of multiple functional groups and rings that are often found in biologically active compounds .

properties

IUPAC Name

[1-(2-methoxyphenyl)cyclopropyl]-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-25-17-5-3-2-4-16(17)20(6-7-20)18(24)22-10-14-12-23(13-15(14)11-22)19-21-8-9-26-19/h2-5,8-9,14-15H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWUEJMYFBKVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)N3CC4CN(CC4C3)C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole

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